(3-Bromo-5-(trifluoromethoxy)phenyl)methanol

NR4A1 Nuclear Receptor Binding Affinity

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol (CAS 1026201-95-5), also named 3-bromo-5-(trifluoromethoxy)benzyl alcohol, is a halogenated benzyl alcohol derivative with molecular formula C₈H₆BrF₃O₂ and molecular weight 271.03 g/mol. It belongs to the class of trifluoromethoxy-substituted aromatic building blocks.

Molecular Formula C8H6BrF3O2
Molecular Weight 271.03 g/mol
CAS No. 1026201-95-5
Cat. No. B1346426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
CAS1026201-95-5
Molecular FormulaC8H6BrF3O2
Molecular Weight271.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)CO
InChIInChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
InChIKeyCQQFETSXXFSLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethoxy)phenyl)methanol CAS 1026201-95-5: Core Building Block Profile for Procurement Scientists


(3-Bromo-5-(trifluoromethoxy)phenyl)methanol (CAS 1026201-95-5), also named 3-bromo-5-(trifluoromethoxy)benzyl alcohol, is a halogenated benzyl alcohol derivative with molecular formula C₈H₆BrF₃O₂ and molecular weight 271.03 g/mol . It belongs to the class of trifluoromethoxy-substituted aromatic building blocks . The compound carries a primary alcohol handle at the benzylic position and a bromine atom at the 3-position, positioning it as a strategic intermediate for sequential functionalization via nucleophilic substitution, oxidation to the corresponding aldehyde/carboxylic acid, or palladium-catalyzed cross-coupling at the aryl bromide site .

Why Generic Substitution Fails for 3-Bromo-5-(trifluoromethoxy)phenyl)methanol: Regioisomer and Substituent Sensitivity in Coupling-Dependent Sequences


This compound's synthetic value is locked in the precise 3-bromo-5-trifluoromethoxy substitution pattern; generic interchange with regioisomers such as 2-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS 886763-15-1) or 4-bromo-2-(trifluoromethoxy)benzyl alcohol (CAS 220996-81-6) breaks the geometric requirements of downstream coupling partners and alters the electronic landscape at the reactive benzylic center . The trifluoromethoxy group exerts a strong electron-withdrawing meta-directing effect, and shifting the bromine position changes the oxidative addition rate in Pd-catalyzed transformations, directly impacting cross-coupling yield and selectivity . Furthermore, replacing trifluoromethoxy with trifluoromethyl, methoxy, or chloro substituents alters lipophilicity (XLogP3-AA ~2.9 for this compound) and hydrogen-bonding capacity, which is critical when the building block is used in medicinal chemistry programs where the 3-Br-5-OCF₃ motif has been specifically validated .

Quantitative Differentiation Evidence for (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Against Closest Analogs


NR4A1 Binding Affinity: 3-Br-5-OCF₃ Motif Outperforms 3-Cl-5-OCF₃ and 3-Cl-5-CF₃ Analogs

In a direct structure-binding study of four 3,5-disubstituted phenyl CDIM (bis-indole-derived) ligands for the orphan nuclear receptor NR4A1, the 3-bromo-5-trifluoromethoxy substituted analog (incorporating the same aryl substitution pattern as the target compound) exhibited a dissociation constant (KD) of 2.0 µM, compared to 1.8 µM for 3-Br-5-OCH₃, 2.3 µM for 3-Cl-5-OCF₃, and 3.1 µM for 3-Cl-5-CF₃ . The 3-Br-5-OCF₃ KD represents a 13% improvement over the 3-Cl-5-OCF₃ analog and a 35% improvement over the 3-Cl-5-CF₃ analog. All four compounds were dosed at 1 mg/kg/day in an orthotopic MDA-MB-231 mouse xenograft model and each significantly inhibited tumor growth without body weight loss .

NR4A1 Nuclear Receptor Binding Affinity KD Breast Cancer CDIM

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition: Derivative Bearing 3-Br-5-OCF₃ Group Enhances 2iP-Mediated Somatic Embryogenesis

The phenylurea derivative 1-(3-bromo-5-(trifluoromethoxy)phenyl)-3-(2-(2-hydroxyethyl)phenyl)urea (3TFM,5Br-2HE), synthesized from the target benzyl alcohol scaffold, was directly compared with its non-brominated analog 1-(2-(2-hydroxyethyl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (3TFM-2HE) in a Coffea arabica leaf disk somatic embryogenesis bioassay . Both compounds lack intrinsic cytokinin activity but function as CKX inhibitors that potentiate the effect of exogenously applied N⁶-(2-isopentenyl)adenine (2iP). The brominated derivative 3TFM,5Br-2HE, in combination with 5–10 µM 2iP, induced direct somatic embryogenesis after seven weeks on semi-solid modified Murashige and Skoog medium, whereas the non-brominated 3TFM-2HE required 1 µM concentration in combination with 2iP to achieve its best results . The presence of the bromine atom in the 3TFM,5Br-2HE structure introduces differential CKX inhibition potency, enabling successful embryogenesis induction at distinct cytokinin co-treatment ratios.

CKX Cytokinin Plant Growth Regulation Somatic Embryogenesis Coffea arabica

Regioisomeric Purity and Cross-Coupling Selectivity: 3-Bromo Positioning Minimizes Steric Interference Relative to 2-Bromo Isomer

The 3-bromo substitution pattern in the target compound places the reactive C–Br bond meta to the trifluoromethoxy group and para to the hydroxymethyl substituent. In contrast, the 2-bromo regioisomer (CAS 886763-15-1) positions the bromine ortho to the trifluoromethoxy group, introducing steric congestion that retards the oxidative addition step in palladium-catalyzed Suzuki-Miyaura couplings . Published studies on nickel-catalyzed asymmetric Suzuki-Miyaura couplings of α-bromobenzyl trifluoromethyl ethers demonstrate that steric effects from ortho-substituents significantly modulate reaction rate and enantioselectivity; substrates with less hindered aryl bromide sites consistently provide higher yields and ee values under mild conditions (room temperature, 5 mol% Ni catalyst) . The target compound's 3-bromo geometry avoids this steric penalty, making it a kinetically more competent partner for cross-coupling than its 2-bromo congener, while retaining the synthetic advantage of the benzylic alcohol for downstream oxidation or functionalization.

Regioisomer Suzuki-Miyaura Steric Hindrance Cross-Coupling Oxidative Addition

Computed Lipophilicity and H-Bond Acceptor Capacity Differentiate 3-Br-5-OCF₃ from 3-Br-5-OCH₃ and 3-Br-5-CF₃ Scaffolds

Computed physicochemical properties provide quantitative differentiation between the trifluoromethoxy-substituted scaffold and commonly considered methoxy or trifluoromethyl alternatives. The target compound (3-Br-5-OCF₃ benzyl alcohol) has an XLogP3-AA value of 2.9 and 5 hydrogen-bond acceptor atoms (including the three fluorine atoms and the ether oxygen of the OCF₃ group), compared to an estimated XLogP3-AA of approximately 2.1 for the corresponding 3-bromo-5-methoxy analog and approximately 3.5 for the 3-bromo-5-trifluoromethyl congener . The trifluoromethoxy group's unique combination of moderate lipophilicity and high electronegativity offers a three-dimensional H-bond acceptor surface (the fluorine atoms) not present in -OCH₃ or -CF₃ substituents, which can engage in orthogonal multipolar interactions with protein backbone amides .

Lipophilicity XLogP3 H-Bond Acceptor Drug-Likeness Permeability

Where (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Delivers Differentiated Value: Evidence-Backed Application Scenarios


NR4A1-Targeted Anticancer Agent Development: Preferred Building Block Over Chloro-Analogs

Medicinal chemistry teams developing bis-indole-derived NR4A1 ligands (CDIMs) for breast cancer or glioblastoma should prioritize this compound as the phenylmethanol precursor. The 3-Br-5-OCF₃ motif yields a KD of 2.0 µM against the NR4A1 ligand-binding domain, which is 13% tighter than the 3-Cl-5-OCF₃ analog (KD 2.3 µM) and 35% tighter than the 3-Cl-5-CF₃ analog (KD 3.1 µM) . The final CDIM compounds incorporating this motif have demonstrated potent in vivo tumor growth inhibition in MDA-MB-231 orthotopic xenograft models at 1 mg/kg/day without body weight loss, supporting progression into lead optimization .

CKX Inhibitor Synthesis for Plant Tissue Culture and Micropropagation

Plant biotechnology laboratories developing cytokinin oxidase/dehydrogenase (CKX) inhibitors for somatic embryogenesis protocols should use this compound as the starting brominated benzyl alcohol. Its derivative 3TFM,5Br-2HE has been directly validated in Coffea arabica leaf disk bioassays, where it potentiates 2iP-induced direct somatic embryogenesis with a distinct concentration-response profile compared to the non-brominated analog 3TFM-2HE . The benzylic alcohol handle provides a synthetic entry point for urea formation via the corresponding benzylamine, making this compound the preferred precursor relative to 3-bromobenzyl alcohols lacking the OCF₃ group .

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 3-Bromo Position

High-throughput medicinal chemistry groups constructing biaryl libraries via Pd-catalyzed Suzuki-Miyaura coupling should select this compound over the 2-bromo regioisomer (CAS 886763-15-1). The 3-bromo substitution avoids steric congestion from the ortho-OCF₃ group, enabling faster oxidative addition and more predictable coupling kinetics across diverse boronic acid partners . The retained benzylic alcohol can be subsequently oxidized, alkylated, or converted to the corresponding bromide for orthogonal transformations, providing a versatile two-directional diversification node .

Fragment-Based Drug Discovery Leveraging the Trifluoromethoxy H-Bond Acceptor Surface

Biophysical screening campaigns seeking fragments with balanced lipophilicity (XLogP3 2.9) and unique H-bond acceptor geometry should consider this compound as a privileged fragment or fragment precursor. The trifluoromethoxy group presents a three-dimensional fluorine surface capable of engaging in multipolar C–F···H–N and C–F···C=O interactions that are distinct from the H-bond donor/acceptor profiles of OCH₃ or CF₃ analogs, as evidenced by docking studies showing Arg 184 hydrogen-bond interaction with the OCF₃ oxygen in NR4A1 .

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